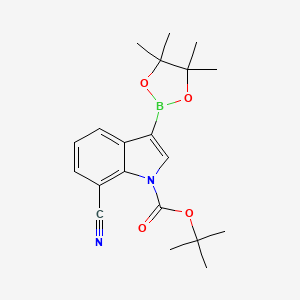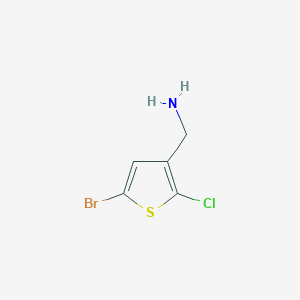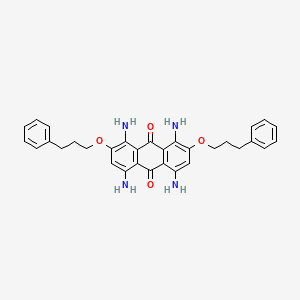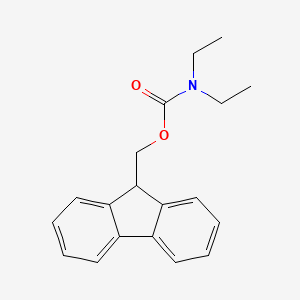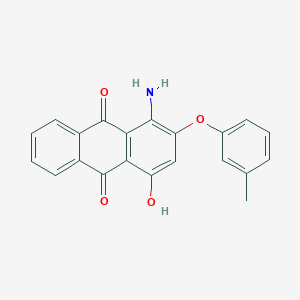
1-Amino-4-hydroxy-2-(3-methylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of aromatic organic compounds with a wide range of applications in dyes, pigments, and pharmaceuticals. This particular compound is notable for its unique structure, which includes an amino group, a hydroxy group, and a tolyloxy group attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by nucleophilic substitution. The starting material, anthracene, undergoes acylation to form anthraquinone, which is then functionalized with amino and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as vanadium pentoxide (V2O5) are often used in the oxidation steps to enhance reaction efficiency . The reaction conditions typically include elevated temperatures and controlled pH to optimize the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye and pigment industries .
Applications De Recherche Scientifique
1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mécanisme D'action
The mechanism of action of 1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione involves its interaction with cellular DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA replication and repair . These interactions make it a potent anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione: Similar structure but with a methoxy group instead of a tolyloxy group.
1,4-Diamino-2-hydroxyanthracene-9,10-dione: Contains two amino groups and one hydroxy group, used in dye synthesis.
1-Hydroxy-4-methoxyanthracene-9,10-dione: Features a hydroxy and a methoxy group, known for its dye properties.
Uniqueness
1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tolyloxy group enhances its solubility and interaction with biological targets, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
105699-59-0 |
|---|---|
Formule moléculaire |
C21H15NO4 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO4/c1-11-5-4-6-12(9-11)26-16-10-15(23)17-18(19(16)22)21(25)14-8-3-2-7-13(14)20(17)24/h2-10,23H,22H2,1H3 |
Clé InChI |
JYHMEQDEORLBAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





